REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8](=[S:12])[NH:9][C:10]=1[CH3:11])=[O:5])[CH3:2].Cl[CH2:14][C:15](=O)[CH3:16].O=P(Cl)(Cl)Cl>CCO.CC#N>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]2[N:9]([C:10]=1[CH3:11])[C:15]([CH3:16])=[CH:14][S:12]2)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
5.37 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC(NC1C)=S
|
Name
|
|
Quantity
|
6.44 mmol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 150 min
|
Duration
|
150 min
|
Type
|
CUSTOM
|
Details
|
The solvents are removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 60 h
|
Duration
|
60 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with chloroform
|
Type
|
ADDITION
|
Details
|
Ice water is added
|
Type
|
ADDITION
|
Details
|
the mixture is neutralized by addition of Na2CO3
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aq. layer is extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a mixture of two regioisomers (
|
Type
|
CUSTOM
|
Details
|
are separated by FC (heptane to heptane/EtOAc 3/7)
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1N=C2SC=C(N2C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |